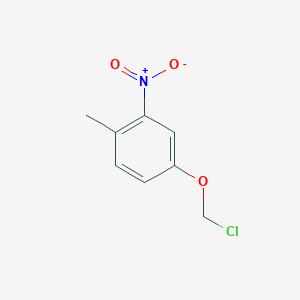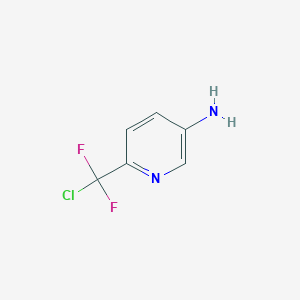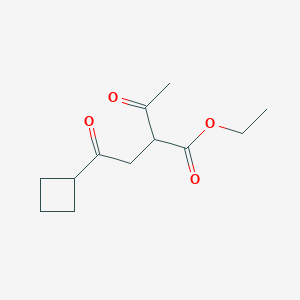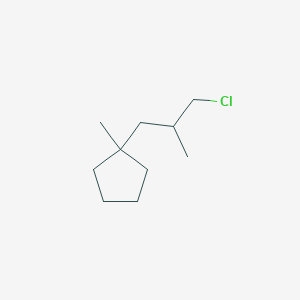
7-bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole is a brominated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom and an isopropyl group in this compound may influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole typically involves the bromination of an indole precursor. One common method is the electrophilic bromination of 3-(propan-2-yl)-2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are common.
Major Products
Substitution: Products depend on the nucleophile used, such as 3-(propan-2-yl)-2,3-dihydro-1H-indole derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Applications De Recherche Scientifique
7-Bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole depends on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The bromine atom and isopropyl group may enhance binding affinity and selectivity towards certain molecular targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Propan-2-yl)-2,3-dihydro-1H-indole: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
7-Bromo-2,3-dihydro-1H-indole: Lacks the isopropyl group, which may affect its solubility and reactivity.
Uniqueness
The presence of both the bromine atom and the isopropyl group in 7-bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole makes it unique
Propriétés
Formule moléculaire |
C11H14BrN |
|---|---|
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
7-bromo-3-propan-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14BrN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-5,7,9,13H,6H2,1-2H3 |
Clé InChI |
KVGNVRBJEAYGGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CNC2=C1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
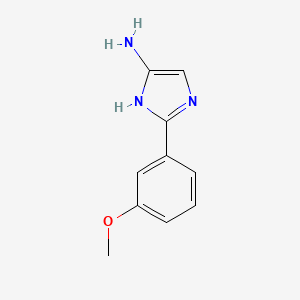

![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
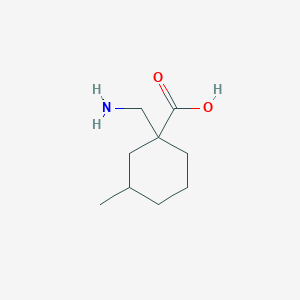
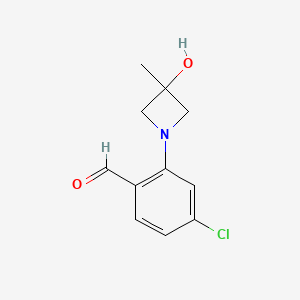
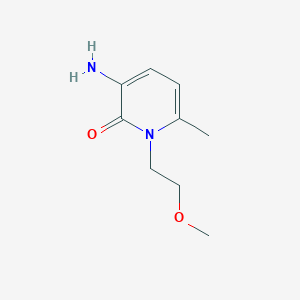
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
